molecular formula C8H8ClF2NO B1383533 2-amino-1-(2,3-difluorophenyl)ethanone HCl CAS No. 1980062-95-0

2-amino-1-(2,3-difluorophenyl)ethanone HCl

Cat. No.: B1383533
CAS No.: 1980062-95-0
M. Wt: 207.6 g/mol
InChI Key: AWAAZOCTXISYME-UHFFFAOYSA-N
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Description

2-Amino-1-(2,3-difluorophenyl)ethanone hydrochloride (CAS: Not explicitly provided in evidence) is a fluorinated aromatic amino ketone derivative. Its molecular formula is C₈H₇F₂NO·HCl, featuring a 2,3-difluorophenyl ring attached to an aminoacetophenone backbone, with a hydrochloride salt counterion.

Properties

IUPAC Name

2-amino-1-(2,3-difluorophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO.ClH/c9-6-3-1-2-5(8(6)10)7(12)4-11;/h1-3H,4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAAZOCTXISYME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and General Approach

  • The synthesis generally begins with 2,3-difluoroacetophenone as the aromatic ketone precursor.
  • Introduction of the amino group at the ethanone side chain is achieved via amination reactions using ammonia or suitable amine sources.
  • The final hydrochloride salt is formed by treatment with hydrochloric acid to improve stability and crystallinity.

Amination Reaction

  • The key step involves nucleophilic substitution or reductive amination of the ketone group.
  • Commonly, ammonia gas or ammonium salts are reacted with 2,3-difluoroacetophenone under controlled temperature (typically 0–70 °C) and solvent conditions (e.g., methanol, ethanol, or aqueous media).
  • Catalysts or additives such as acidic conditions (HCl) or mild reducing agents may be employed to facilitate the amination.
  • Reaction times vary from several hours to overnight depending on conditions.

Hydrochloride Salt Formation

  • After amination, the free amine is reacted with concentrated hydrochloric acid or HCl in organic solvents (e.g., dioxane or methanol) to precipitate the hydrochloride salt.
  • This step enhances compound stability, purity, and facilitates isolation by filtration or crystallization.

Alternative and Advanced Synthetic Methods

Halogenated Phenyl Ketone Amination via Hexamethylenetetramine

  • A related patented process for similar compounds involves reacting 2-bromo-2,3-difluoroacetophenone with hexamethylenetetramine in a tetrahydrofuran-water mixture.
  • This medium accelerates reaction kinetics (completion within 30 minutes) and reduces polymeric byproducts compared to other solvents.
  • The intermediate aminomethanone is then treated with methanol and HCl to yield the hydrochloride salt with high purity (>99%).
  • Purification involves washing with acetone and recrystallization from methanol.

Nucleophilic Aromatic Substitution (SNAr)

  • The electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic substitution.
  • Amination can be achieved by reacting aryl halides or aryl fluorides with ammonia or amines under SNAr conditions , often requiring elevated temperatures and polar aprotic solvents.
  • This method is particularly useful when direct amination of the ketone is challenging.

Palladium-Catalyzed Cross-Coupling

  • For complex derivatives, Pd-catalyzed amination (Buchwald-Hartwig amination) can be employed.
  • Using catalysts such as Pd2(dba)3 with ligands like XantPhos , aryl halides can be coupled with aminoethanone derivatives.
  • Reactions are typically performed in toluene at ~110 °C with bases such as t-BuONa .
  • This method allows the introduction of the amino group on fluorinated aromatic substrates with high regioselectivity.

Reaction Conditions and Optimization

Step Conditions Notes
Amination NH3 or amine source, 0–70 °C, MeOH or aqueous solvent Controlled pH to avoid overreaction
Hexamethylenetetramine method THF/H2O solvent, room temp, 30 min Faster reaction, reduced polymer byproducts
Hydrochloride salt formation HCl in methanol or dioxane, room temp Precipitates stable hydrochloride salt
Pd-catalyzed amination Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C, 12 h High regioselectivity, suitable for complex substrates

Analytical and Purity Considerations

  • Spectroscopic Characterization :

    • $$^{1}H$$-NMR and $$^{19}F$$-NMR confirm aromatic fluorine substitution and aminoethanone backbone.
    • IR spectroscopy identifies characteristic carbonyl stretch (~1700 cm$$^{-1}$$) and NH vibrations.
    • Mass spectrometry (HRMS) confirms molecular weight consistent with C$$8$$H$$8$$ClF$$_2$$NO.
  • Purification Methods :

    • Recrystallization from methanol or ethanol is standard.
    • Chromatographic techniques (silica gel chromatography, preparative HPLC) may be used for higher purity.
  • Stability :

    • Store in amber containers at 2–8 °C to prevent hydrolysis and photodegradation.
    • Thermogravimetric analysis indicates decomposition above ~260 °C for related compounds.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield & Purity Advantages Limitations
Direct Amination 2,3-Difluoroacetophenone NH3 or amine, MeOH, HCl Moderate to high yield, >95% purity Simple, scalable Longer reaction times
Hexamethylenetetramine Route 2-Bromo-2,3-difluoroacetophenone Hexamethylenetetramine, THF/H2O, HCl High yield, >99% purity Rapid reaction, less byproducts Requires brominated precursor
SNAr Amination Aryl halide/fluoride NH3, polar aprotic solvent, heat Variable yield Good for electron-deficient rings Requires harsh conditions
Pd-Catalyzed Amination Aryl halide + amino precursor Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C High regioselectivity, good yield Suitable for complex substrates Expensive catalysts, longer time

Research Findings and Practical Notes

  • The presence of fluorine atoms at the 2,3-positions significantly influences electronic properties, enhancing reactivity towards nucleophilic substitution but also introducing steric hindrance that can affect reaction rates.
  • The hexamethylenetetramine method offers a practical improvement in reaction speed and product purity compared to classical amination.
  • Pd-catalyzed methods provide versatility for synthesizing analogs with varied substitution patterns but require careful optimization of catalyst and ligand loadings.
  • Analytical cross-validation using NMR, MS, and X-ray crystallography is critical to confirm structure and purity, especially given the propensity of fluorinated compounds to form polymorphs or impurities.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2,3-difluorophenyl)ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Role as a Pharmaceutical Intermediate:
2-Amino-1-(2,3-difluorophenyl)ethanone HCl is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can lead to the development of drugs targeting neurological and psychiatric disorders. For instance, derivatives of this compound have been evaluated for their efficacy against conditions such as depression and anxiety.

Case Study: Antidepressant Activity
A study demonstrated that derivatives of 2-amino-1-(2,3-difluorophenyl)ethanone exhibited significant antidepressant-like effects in animal models. The research highlighted the compound's ability to enhance serotonin levels in the brain, suggesting its potential as a therapeutic agent for mood disorders.

Organic Synthesis

Building Block for Complex Molecules:
This compound serves as a versatile building block in organic synthesis. Its difluorophenyl moiety can be utilized to create more complex organic molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions.

Synthesis Pathways:
The synthesis of this compound typically involves several steps:

  • Step 1: Synthesis of the difluorophenyl ketone.
  • Step 2: Reduction to form the corresponding amine.
  • Step 3: Quaternization with hydrochloric acid to yield the final hydrochloride salt.

Biological Studies

Enzyme Inhibition and Receptor Binding:
Research indicates that this compound interacts with various biological macromolecules, making it a candidate for studies on enzyme inhibition and receptor binding. Its amino group facilitates hydrogen bonding with target proteins, enhancing binding affinity.

Table: Biological Activity Overview

Activity TypeTargetObserved Effect
Enzyme InhibitionMonoamine oxidaseSignificant inhibition observed
Receptor BindingSerotonin receptorsHigh binding affinity noted
Antimicrobial ActivityCandida albicansMIC = 0.020 µg/mL

Industrial Applications

Development of Agrochemicals:
The compound is also explored for its potential in developing agrochemicals. Its structural properties may confer specific activity against pests or pathogens affecting crops. Research is ongoing to evaluate its effectiveness as a pesticide or herbicide.

Comparison with Similar Compounds:
The unique fluorination pattern distinguishes this compound from other similar compounds, potentially leading to different biological activities and chemical reactivities.

Compound NameStructural FeaturesUnique Aspects
2-Amino-1-(4-fluorophenyl)ethanone HClContains one fluorine atomDifferent pharmacological properties
2-Amino-1-(3-fluorophenyl)ethanone HClContains one fluorine atomMay exhibit distinct interaction profiles

Mechanism of Action

The mechanism of action of 2-amino-1-(2,3-difluorophenyl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

(a) 2-Amino-1-(2,6-Difluorophenyl)Ethanone HCl (CAS: 1210255-19-8)
  • Structural Difference : Fluorine atoms at the 2,6-positions instead of 2,3.
  • This positional difference may also affect solubility and crystallinity .
(b) 2-Amino-1-(4-Bromo-2,5-Dimethoxyphenyl)Ethanone HCl (bk-2C-B HCl, CAS: 2303508-66-7)
  • Structural Difference : Bromine and methoxy groups replace fluorines, with substitutions at 4-bromo and 2,5-dimethoxy positions.
  • Impact: The bulky bromine and electron-donating methoxy groups increase steric hindrance and reduce electrophilicity. This compound’s larger molecular weight (C₁₀H₁₂BrNO₃·HCl) may also affect pharmacokinetic properties compared to the lighter 2,3-difluoro analog .
(c) 2-Amino-1-(4-Hydroxyphenyl)Ethanone HCl (Keto Octopamine HCl, CAS: 5470-70-2)
  • Structural Difference : A hydroxyl group replaces fluorine at the 4-position.
  • Impact: The hydroxyl group enhances hydrophilicity and acidity (pKa ~10 for phenolic OH), making this compound more water-soluble than the lipophilic 2,3-difluoro derivative. This difference is critical in biological systems, where solubility influences bioavailability .

Physical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
2-Amino-1-(2,3-difluorophenyl)ethanone HCl Not reported 207.6 2,3-difluorophenyl, amino, ketone
2-Amino-1-(2,6-difluorophenyl)ethanone HCl Not reported 207.6 2,6-difluorophenyl, amino, ketone
2-Amino-1-(4-hydroxyphenyl)ethanone HCl 203–205 201.6 4-hydroxyphenyl, amino, ketone
2-Amino-1-(3,4-dihydroxyphenyl)ethanone HCl 177 (decomposes) 217.7 3,4-dihydroxyphenyl, amino, ketone

    Biological Activity

    2-Amino-1-(2,3-difluorophenyl)ethanone hydrochloride is a chemical compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound, characterized by its amino group and difluorophenyl moiety, is explored for its potential therapeutic applications including antibacterial, anticancer, and neuroprotective properties.

    • Molecular Formula : C8H8ClF2N
    • Molecular Weight : 207.61 g/mol
    • Appearance : White to off-white powder
    • Solubility : Soluble in water
    • Boiling Point : Approximately 290.8 °C at 760 mmHg
    • Polar Surface Area : 43.09 Ų

    The biological activity of 2-amino-1-(2,3-difluorophenyl)ethanone HCl is primarily attributed to its ability to interact with various molecular targets. The compound's amino and hydroxyl groups facilitate hydrogen bonding, which can modulate the activity of enzymes and receptors involved in critical biological processes.

    Key Mechanisms Include :

    • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially leading to altered metabolic pathways.
    • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signal transduction and cellular responses.

    Anticancer Properties

    Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

    Cell LineIC50 (µg/mL)
    Prostate Cancer (PC-3)50
    Breast Cancer (MCF-7)80

    The mechanism underlying its anticancer activity may involve apoptosis induction and cell cycle arrest through modulation of p53 pathways.

    Antibacterial Activity

    The compound has also demonstrated antibacterial effects against several bacterial strains. In vitro studies have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria.

    Neuroprotective Effects

    Preliminary studies suggest that this compound may have neuroprotective properties, potentially making it a candidate for treating neurodegenerative diseases such as Alzheimer’s disease. This effect is hypothesized to result from its ability to inhibit oxidative stress pathways.

    Case Studies

    • Study on Anticancer Activity :
      A study evaluated the cytotoxic effects of the compound on various cancer cell lines using MTT assays. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, particularly in prostate cancer cells.
    • Antibacterial Efficacy Assessment :
      In a separate study, the antibacterial activity was assessed using disk diffusion methods against common pathogens like E. coli and S. aureus. The compound exhibited significant inhibitory zones compared to control antibiotics.

    Synthesis Methods

    The synthesis of this compound typically involves several steps:

    • Starting Material Preparation : Synthesis begins with commercially available precursors such as 2-bromo-1-(2,3-difluorophenyl)ethanone.
    • Reaction Conditions : Utilizing methods such as N-acylation followed by hydrolysis leads to the formation of the hydrochloride salt.
    • Purification : The product is purified through recrystallization to achieve high purity suitable for biological testing.

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for 2-amino-1-(2,3-difluorophenyl)ethanone HCl, and how can intermediates be characterized?

    • Methodological Answer :

    • Synthesis : The compound can be synthesized via Friedel-Crafts acylation of 2,3-difluorobenzene with chloroacetyl chloride, followed by amination using ammonia or ammonium acetate. The hydrochloride salt is precipitated via HCl gas exposure in anhydrous conditions .
    • Intermediate Characterization : Use NMR (e.g., 1^1H/13^{13}C) to confirm the ethanone backbone and fluorine substitution patterns. IR spectroscopy can validate the carbonyl (C=O) and amine (N-H) functional groups. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

    Q. How should researchers handle and store this compound to ensure stability?

    • Methodological Answer :

    • Storage : Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Short-term storage at -4°C is permissible for <6 months .
    • Handling : Use glove boxes for moisture-sensitive steps. PPE (gloves, goggles, lab coat) is mandatory due to potential irritancy. Waste must be neutralized with 10% NaOH before disposal .

    Q. What spectroscopic techniques are critical for structural elucidation?

    • Methodological Answer :

    • NMR : 19^{19}F NMR is essential to resolve fluorine substituent positions (δ ~ -110 to -150 ppm for ortho/meta fluorines). 1^1H NMR detects amine protons (δ 1.5–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]+^+ (theoretical m/z 194.05 for C8_8H8_8F2_2NO). Fragmentation patterns distinguish between positional isomers .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in analytical data (e.g., unexpected byproducts during synthesis)?

    • Methodological Answer :

    • Hypothesis Testing : If GC/MS detects unanticipated peaks, perform isotopic labeling (e.g., 15^{15}N-ammonia) to trace amination efficiency.
    • Byproduct Identification : Use LC-QTOF-MS to compare fragmentation with reference libraries (e.g., NIST). For fluorinated byproducts, computational modeling (DFT) predicts stability of intermediates .
    • Case Study : Pyrolysis of structurally similar compounds (e.g., bk-2C-B HCl) generates brominated or deaminated products; apply analogous thermal stability assays .

    Q. What advanced chromatographic methods optimize enantiomeric resolution for derivatives of this compound?

    • Methodological Answer :

    • Chiral Separation : Use Chiralpak IA-3 columns with hexane:isopropanol (90:10) mobile phase and 0.1% trifluoroacetic acid. Monitor resolution via polarimetric detection.
    • Validation : Compare retention times with synthetic enantiopure standards. Cross-validate using circular dichroism (CD) spectroscopy .

    Q. How can researchers assess the compound’s biological activity, particularly receptor binding or enzyme inhibition?

    • Methodological Answer :

    • In Vitro Assays :
    • Receptor Binding : Radioligand displacement assays (e.g., 3^3H-labeled ligands for serotonin/dopamine receptors).
    • Enzyme Inhibition : Fluorescence-based assays (e.g., MAO-A/B inhibition using kynuramine as substrate).
    • Data Interpretation : IC50_{50} values are calculated via nonlinear regression (GraphPad Prism). Structural analogs (e.g., Voriconazole impurities) show triazole interactions; apply similar SAR frameworks .

    Q. What strategies mitigate degradation during long-term pharmacological studies?

    • Methodological Answer :

    • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Identify degradation products (e.g., dehalogenated or oxidized species).
    • Formulation : Use lyophilization with cryoprotectants (trehalose/mannitol) for in vivo studies. Buffered solutions (pH 4–5) minimize hydrolysis .

    Q. How can impurity profiling be conducted to meet regulatory standards for pharmaceutical intermediates?

    • Methodological Answer :

    • Impurity Synthesis : Prepare potential impurities (e.g., 2-chloro-1-(2,3-difluorophenyl)ethanone) via controlled side reactions.
    • Quantification : UPLC-PDA at 210 nm with a C18 column (1.7 µm, 2.1 × 50 mm). Calibrate against spiked samples (0.1–1.0% impurity levels) .

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    2-amino-1-(2,3-difluorophenyl)ethanone HCl
    Reactant of Route 2
    2-amino-1-(2,3-difluorophenyl)ethanone HCl

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